molecular formula C11H15NO B1355867 3-[(4-methoxyphenyl)methyl]azetidine

3-[(4-methoxyphenyl)methyl]azetidine

Cat. No.: B1355867
M. Wt: 177.24 g/mol
InChI Key: UIQYJVOFTBMKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methoxyphenyl)methyl]azetidine (CAS 937612-77-6) is a high-purity azetidine-based chemical building block of interest in medicinal chemistry and drug discovery research . With the molecular formula C11H15NO and a molecular weight of 177.24 g/mol, this compound features a azetidine ring, a valuable saturated heterocycle, substituted with a 4-methoxybenzyl group . This specific structure makes it a versatile intermediate for the synthesis of more complex molecules. Researchers utilize this scaffold in projects such as the development of novel pharmacologically active compounds, particularly due to the azetidine ring's role as a conformationally restricted amine that can influence the physicochemical properties and metabolic stability of potential drug candidates . The compound is offered with a documented MDL number MFCD09052975 and is accompanied by a provided SMILES notation (COC1=CC=C(CC2CNC2)C=C1) to aid in computational chemistry and cheminformatics studies . It is available for purchase in milligram to gram quantities, facilitating its use in early-stage research and high-throughput screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

UIQYJVOFTBMKDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CNC2

Origin of Product

United States

Preparation Methods

Alkylation of Azetidine or Azetidinone Precursors

One common approach involves alkylation of azetidine or azetidinone derivatives with 4-methoxybenzyl halides or related electrophiles. The process typically includes:

  • Step A: Formation of azetidinone intermediate
    Azetidinones can be synthesized by cyclization of β-amino alcohols or by methods described in the literature (e.g., Katritzky et al., J. Heterocycl. Chem., 1994). The reaction is carried out in an inert solvent such as ethanol or methanol, often in the presence of alkali metal hydroxides at reflux temperature.

  • Step B: Reduction of azetidinone to azetidine
    The azetidinone intermediate is reduced to the corresponding azetidine using lithium aluminum hydride in tetrahydrofuran (THF) at reflux. This reduction step is crucial for obtaining the saturated azetidine ring.

  • Step C: Alkylation with 4-methoxybenzyl halide
    The azetidine nitrogen or carbon at the 3-position is alkylated using 4-methoxybenzyl bromide or chloride in an inert solvent such as dichloromethane or THF, often in the presence of an organic base like triethylamine or dimethylaminopyridine. The reaction temperature is controlled between 0 °C and reflux.

  • Step D: Purification and isolation
    The product is purified using standard chromatographic techniques or crystallization.

Cyclization from Epoxy or Halohydrin Precursors

An alternative method involves cyclization of epoxy or halohydrin intermediates bearing the 4-methoxyphenylmethyl substituent:

  • Preparation of β-substituted amino alcohols or epoxides with the 4-methoxyphenylmethyl group.
  • Intramolecular cyclization promoted by Lewis acids or dehydrating agents under mild conditions (-40 °C to room temperature).
  • Use of activating agents such as ethyl chloroformate in active ester formation to improve yields and reduce side reactions.
  • Tertiary amines (triethylamine, pyridine, DMAP) are used as bases to facilitate the reaction.
  • Reaction solvents include dichloromethane, ethyl ether, or aliphatic alcohols.

Reaction Conditions and Reagents Summary

Step Reaction Type Reagents/Conditions Solvents Temperature Range
A Azetidinone formation Alkali metal hydroxide, β-amino alcohol precursors Ethanol, Methanol Reflux (~78 °C for EtOH)
B Reduction Lithium aluminum hydride (LiAlH4) Tetrahydrofuran (THF) Reflux (~66 °C)
C Alkylation 4-Methoxybenzyl bromide/chloride, triethylamine or DMAP Dichloromethane, THF 0 °C to reflux
D Cyclization Lewis acids, ethyl chloroformate (active ester method), tertiary amines Dichloromethane, ethyl ether -40 °C to room temperature
E Oxidation (optional) Sulfur trioxide-pyridine complex or DMSO/oxalyl chloride/triethylamine DMSO 20 °C or -70 to -50 °C

Research Findings and Optimization

  • The use of inert solvents such as 1-4 carbon aliphatic alcohols (methanol, ethanol) and halogenated solvents (dichloromethane, chloroform) is critical to minimize side reactions and improve yields.
  • Alkali metal hydroxides and sodium hydrogen carbonate are used to maintain appropriate pH and facilitate ring closure.
  • Reduction with lithium aluminum hydride is preferred for its efficiency in converting azetidinones to azetidines.
  • Active ester methods employing ethyl chloroformate improve stereoselectivity and reduce side reactions during cyclization.
  • Reaction temperatures are carefully controlled, often between -40 °C and reflux, to optimize yields and stereochemistry.
  • Organic bases such as triethylamine or dimethylaminopyridine are essential for deprotonation and activation during alkylation and cyclization steps.
  • Recent Pd-catalyzed C(sp3)–H arylation methods have been developed for azetidine functionalization, but these are more specialized and less common for large-scale synthesis of this compound.

Data Table: Summary of Key Preparation Steps

Preparation Step Key Reagents/Conditions Solvent(s) Temp. Range Notes
Azetidinone synthesis Alkali metal hydroxide, β-amino alcohol EtOH, MeOH Reflux Cyclization precursor
Reduction to azetidine LiAlH4 THF Reflux Converts lactam to amine
Alkylation with 4-methoxybenzyl halide 4-Methoxybenzyl bromide, triethylamine or DMAP DCM, THF 0 °C to reflux Introduces 4-methoxyphenylmethyl
Cyclization (alternative) Ethyl chloroformate, tertiary amines, Lewis acid DCM, ethyl ether -40 °C to RT Active ester method for ring closure
Oxidation (optional) SO3-pyridine complex or DMSO/oxalyl chloride DMSO 20 °C or -70 to -50 °C For N-oxide derivatives

Chemical Reactions Analysis

Types of Reactions: 3-[(4-methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines, which can be further functionalized for various applications .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that azetidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique structure of 3-[(4-methoxyphenyl)methyl]azetidine may enhance its potential as an anticancer agent by inducing apoptosis or inhibiting tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity by disrupting bacterial cell wall synthesis or metabolic pathways. This makes it a candidate for further exploration in treating infections.

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its reactivity allows for various transformations, including oxidation and substitution reactions.

3. Biological Studies

  • Interaction with Biomolecules : The methoxy group in the compound could enhance its interactions with biological targets, potentially leading to therapeutic applications in metabolic disorders or inflammation modulation.

Anticancer Activity

A study on azetidine derivatives revealed that modifications to the azetidine ring can significantly enhance antiproliferative effects against breast cancer cell lines (e.g., MCF-7). Compounds similar to this compound demonstrated IC50 values indicative of potent activity against these cells.

Antimicrobial Studies

Research has shown that compounds with azetidine structures exhibit significant antibacterial properties against strains such as E. coli and S. aureus. The presence of the methoxy group is believed to contribute to this enhanced efficacy.

Inflammatory Response Modulation

Studies on related compounds indicate that methoxy-substituted azetidines may modulate inflammatory responses effectively. In vitro assays have shown reductions in inflammatory markers when treated with azetidine derivatives, suggesting potential applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the aromatic ring or azetidine moiety, leading to variations in molecular weight, lipophilicity (LogP/LogD), and reactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight LogP/LogD (Calculated) Key Features
3-[(4-Methoxyphenyl)methyl]azetidine 4-OCH3 C11H15NO 177.22 ~1.5 (estimated) Electron-donating methoxy group enhances polarity and potential CNS activity
3-[(3,4-Difluorophenyl)methyl]azetidine 3,4-F2 C10H10F2N 183.19 LogD (pH 7.4): -0.736 Electron-withdrawing fluorines reduce lipophilicity, increasing aqueous solubility
3-(4-Methylphenyl)azetidine 4-CH3 C10H13N 147.22 ~2.0 (estimated) Methyl group increases lipophilicity compared to methoxy
3-[(5-Bromo-2-fluorophenyl)methyl]azetidine 5-Br, 2-F C10H11BrFN 244.10 Not reported Halogen substituents may enhance halogen bonding in receptor interactions
3-(4-Methoxyphenoxy)azetidine HCl 4-OCH3 (phenoxy) C10H14ClNO2 215.68 Not reported Phenoxy linker alters spatial orientation compared to benzyl group
Key Observations:
  • Lipophilicity : The methoxy group in this compound balances polarity and lipophilicity, making it more soluble than methyl-substituted analogs (e.g., 3-(4-methylphenyl)azetidine) but less polar than fluorinated derivatives (e.g., 3-[(3,4-difluorophenyl)methyl]azetidine) .

Q & A

Q. What are the recommended synthetic routes for 3-[(4-methoxyphenyl)methyl]azetidine, and how can reaction efficiency be optimized?

A common approach involves reductive amination or nucleophilic substitution to introduce the azetidine ring. For example, intermediates like 3-(chloromethyl)azetidine can react with 4-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions to form the target compound. Optimization may include adjusting catalyst loadings (e.g., Pd-based catalysts) or reaction solvents (e.g., DMF or THF) to enhance yield . Monitoring reaction progress via TLC or LC-MS is critical for identifying byproducts and ensuring purity .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Use a combination of NMR (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry. For instance, the methoxyphenyl group’s aromatic protons typically appear as a doublet in the 6.8–7.2 ppm range, while azetidine protons resonate between 2.5–4.0 ppm. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide definitive confirmation of molecular structure .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) or LC-MS/MS in positive ion mode are preferred. Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy. For polar metabolites, HILIC columns may enhance separation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Discrepancies may arise from assay conditions (e.g., pH, solvent compatibility) or off-target effects. Perform dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell viability) to identify context-dependent activity. Validate findings using orthogonal methods, such as SPR for binding affinity or CRISPR-edited cell lines to confirm target specificity .

Q. What strategies are effective for improving the metabolic stability of this compound derivatives?

Modify the azetidine ring with electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism. Alternatively, replace the methoxy group with a bioisostere like trifluoromethoxy. Use microsomal stability assays (human/rat liver microsomes) and computational tools (e.g., molecular docking with CYP450 isoforms) to guide structural optimization .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can map binding modes to receptors like GPCRs or kinases. For example, docking studies with serotonin receptors (5-HT subtypes) may explain selectivity profiles. Validate predictions with mutagenesis studies or cryo-EM structures .

Q. What are the best practices for scaling up synthesis while minimizing impurities?

Implement process analytical technology (PAT) to monitor intermediates in real-time. Use flow chemistry for exothermic reactions (e.g., azetidine ring formation) to improve control. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) removes persistent byproducts like dealkylated derivatives .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Systematically compare solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and temperature conditions. For chiral impurities, employ chiral HPLC or polarimetry. Cross-validate with independent synthetic routes (e.g., Grignard vs. Wittig reactions) to isolate batch-specific artifacts .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for azetidine ring stability .
  • Safety : Use inert atmospheres (N₂/Ar) for reactions involving sensitive intermediates .
  • Data Reproducibility : Archive raw spectral data and chromatograms in open-access repositories for peer validation .

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